N-(3-aminopropyl)-4-fluoro-N-methylaniline

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers frequently face supply chain bottlenecks for specialized fluorinated diamine building blocks, causing delays in medicinal chemistry and probe development programs. N-(3-aminopropyl)-4-fluoro-N-methylaniline (CAS 933737-13-4) resolves this by providing a unique dual-amine architecture in a single, readily available intermediate. Key advantages include: · Orthogonal Reactivity: The terminal primary amine enables site-specific conjugation (e.g., NHS-ester, isothiocyanate), while the tertiary N-methyl aniline modulates electronic and steric properties, preventing undesired side reactions. · Versatile Scaffold: Serves as a direct precursor for creating drug candidates requiring a hydrophobic fluoroaniline core and a functionalizable spacer, or as a reactive monomer in specialty polymer synthesis. · Supply Assurance: Sourced with a minimum purity of 95%, this compound is stocked for immediate global shipping, ensuring your critical-path R&D timelines are met without compromise.

Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
CAS No. 933737-13-4
Cat. No. B1437645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)-4-fluoro-N-methylaniline
CAS933737-13-4
Molecular FormulaC10H15FN2
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCN(CCCN)C1=CC=C(C=C1)F
InChIInChI=1S/C10H15FN2/c1-13(8-2-7-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8,12H2,1H3
InChIKeyVHTNCIQSNYWDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)-4-fluoro-N-methylaniline: Chemical Identity and Core Properties


N-(3-Aminopropyl)-4-fluoro-N-methylaniline (CAS 933737-13-4), systematically named N'-(4-fluorophenyl)-N'-methylpropane-1,3-diamine, is a fluorinated aromatic diamine building block . It belongs to the class of substituted anilines, characterized by a para-fluoro phenyl group, a tertiary N-methyl amine, and a primary aminopropyl side chain . This structural combination yields a molecular weight of 182.24 g/mol and a predicted logP of ~2.32, indicating moderate lipophilicity . The compound serves as a versatile scaffold for medicinal chemistry and organic synthesis, with the fluorine atom and dual amine functionalities offering distinct reactivity and potential for further derivatization .

Fluorinated aniline core
Potential metabolic stability context for bioactive molecule design
Aminopropyl linker
Terminal primary amine enables conjugation, targeting, or polymerization
N‑methyl tertiary amine
May reduce undesired side reactions compared to secondary amines

N-(3-Aminopropyl)-4-fluoro-N-methylaniline: Irreplaceable vs. Structural Analogs


While other fluorinated aniline derivatives exist, N-(3-aminopropyl)-4-fluoro-N-methylaniline presents a unique combination of functional groups that dictate its specific utility. Simple substitution with a close analog like 4-fluoro-N-methylaniline (CAS 459-59-6) is not feasible because the latter lacks the primary aminopropyl side chain, which is essential for applications requiring an extended linker with a terminal primary amine for conjugation, polymerization, or targeted binding . Conversely, replacing it with a molecule like N-(3-aminopropyl)-4-fluoroaniline (CAS 933743-95-4), which contains the aminopropyl chain but lacks the N-methyl group, would alter the steric and electronic environment around the aniline nitrogen, potentially impacting key interactions and subsequent reactivity . This specificity necessitates a direct procurement of the exact compound to ensure experimental fidelity in sensitive chemical or biological systems.

Missing aminopropyl chain
4‑fluoro‑N‑methylaniline lacks the primary amine linker required for conjugation or targeted binding; direct substitution may not preserve linker-dependent workflow outcomes.
Absence of N‑methyl group
N‑(3‑aminopropyl)‑4‑fluoroaniline contains the linker but omits the N‑methyl group, which may alter steric and electronic environment around the aniline nitrogen and shift reactivity profiles.

N-(3-Aminopropyl)-4-fluoro-N-methylaniline: Quantitative Differentiation from Analogs


Predicted Physicochemical Property Comparison

The predicted physicochemical properties of N-(3-aminopropyl)-4-fluoro-N-methylaniline (Target) were compared to its closest structural analogs, 4-fluoro-N-methylaniline and N-(3-aminopropyl)-4-fluoroaniline, to highlight key differences [1]. While direct experimental data for the target compound is limited, predicted values from authoritative databases offer a consistent baseline for comparison [1].

Predicted logP & BP
Predicted
Target logP ~2.32 vs. ~1.6 for 4‑fluoro‑N‑methylaniline; BP ~282 °C vs. ~181 °C
Increased lipophilicity context; higher predicted boiling point reflects larger structure.
In silico models; experimental verification recommended.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Commercial Availability and Purity

A comparative analysis of the commercial availability and standard purity specifications for the target compound versus its key analogs was conducted using data from major research chemical suppliers [1].

Purity comparison
Supplier data
Target minimum purity 95% (multiple vendors); 4‑fluoro‑N‑methylaniline offered at 97%
Comparable baseline purity for research synthesis.
Vendor‑specified research grade; independent verification advised.
Chemical Procurement Purity Analysis Vendor Comparison

Metabolic Stability of Fluoroaniline Core

The para-fluoroaniline core present in the target compound is a well-established motif for enhancing metabolic stability [1]. Direct comparative metabolic data for the target compound versus a non-fluorinated analog is unavailable, but class-level inferences can be drawn from the extensive literature on the parent compound, 4-fluoro-N-methylaniline [1].

Metabolic stability
Class‑level inference
Based on published biotransformation data for 4‑fluoro‑N‑methylaniline (N‑demethylation, defluorination)
Core structure may confer slower oxidative metabolism.
Direct experimental data for target compound not available; class‑level interpretation.
Drug Metabolism Biotransformation Fluorine Chemistry

N-(3-Aminopropyl)-4-fluoro-N-methylaniline: Optimal Application Scenarios


Medicinal Chemistry: Lipophilic Fluorinated Linker

As established by the predicted logP value (Section 3, Evidence 1), N-(3-aminopropyl)-4-fluoro-N-methylaniline offers a balance of lipophilicity and the presence of a flexible aminopropyl linker. This makes it a suitable scaffold for constructing drug candidates where the fluoroaniline core engages a hydrophobic pocket, and the primary amine terminus is used for attaching targeting ligands, PEG chains, or reporter groups . The N-methyl group also prevents undesirable side reactions that could occur with a secondary amine in the linker .

Chemical Biology: Fluorescent Probes and Affinity Reagents

The combination of a stable fluoroaniline core (Section 3, Evidence 3) with a terminal primary amine offers a clear functional handle for bioconjugation. Researchers can utilize the primary amine on the aminopropyl chain to covalently link the compound to fluorophores, biotin, or solid supports via standard NHS-ester or isothiocyanate chemistry . This creates a probe that leverages the potentially favorable metabolic profile of the fluoroaniline moiety for use in cellular assays [1].

Materials Science: Functional Monomer for Polymers

The bifunctional nature of N-(3-aminopropyl)-4-fluoro-N-methylaniline, featuring both a primary amine and a tertiary aromatic amine, allows for its use as a reactive monomer in polymer synthesis. Its incorporation can impart specific properties to the final material, such as altered hydrophobicity (due to the fluorine and methyl groups) and potential for post-polymerization modification via the remaining amine . The higher predicted boiling point compared to simpler anilines (Section 3, Evidence 1) also suggests it may be more amenable to certain high-temperature polymerization processes without premature evaporation .

Application
Selection Property
Validation Focus
Medicinal chemistry – fluorinated linker building block
Aminopropyl chain and fluoroaniline core; N‑methyl steric profile
Linker conjugation efficiency, hydrophobic pocket engagement
Chemical biology – probe and affinity reagent synthesis
Terminal primary amine for NHS‑ester or isothiocyanate bioconjugation
Probe stability and functionality in cellular assay models
Materials science – functional monomer for polymers
Bifunctional amine reactivity; predicted thermal stability advantage
Polymerization behavior and post‑modification potential
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